molecular formula C15H18N2O3 B12278756 Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate

Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate

Cat. No.: B12278756
M. Wt: 274.31 g/mol
InChI Key: JJOHSZVPLZFRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes an oxa-diazaspirodecene ring fused to a benzoate moiety. The presence of both oxygen and nitrogen atoms within the ring system contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate typically involves the formation of the spirocyclic ring system followed by esterification. One common approach is to start with a suitable precursor containing the benzoate group and introduce the spirocyclic ring through a series of cyclization reactions. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzoate ring.

Scientific Research Applications

Methyl 4-(1-oxa-2,8-diazaspiro[4

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, thereby modulating the activity of its targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These compounds share a similar spirocyclic structure and have been studied for their enzyme inhibitory activities.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with potential biological activities.

Uniqueness

Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate stands out due to its specific combination of the spirocyclic ring and the benzoate moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate

InChI

InChI=1S/C15H18N2O3/c1-19-14(18)12-4-2-11(3-5-12)13-10-15(20-17-13)6-8-16-9-7-15/h2-5,16H,6-10H2,1H3

InChI Key

JJOHSZVPLZFRTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC3(C2)CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.